

# A Comparative Analysis of 1,3,5-Triazinane Analogs in Anticancer Research

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## Compound of Interest

Compound Name: *1,3,5-Tripropyl-1,3,5-triazinane*

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The 1,3,5-triazinane scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the anticancer properties of several classes of 1,3,5-triazinane analogs, with a focus on their performance against various cancer cell lines. While extensive research has been conducted on various derivatives, data on the biological activity of **1,3,5-Tripropyl-1,3,5-triazinane** remains limited, highlighting an area for future investigation. This document summarizes key experimental data, details relevant methodologies, and visualizes the primary signaling pathway implicated in the action of these compounds.

## Comparative Anticancer Activity

The anticancer efficacy of different 1,3,5-triazinane analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating greater potency. The following table summarizes the IC50 values for representative compounds from three distinct classes of 1,3,5-triazinane analogs.

| Compound Class                           | Representative Analog      | Cancer Cell Line              | IC50 (µM)      | Reference Compound | IC50 (µM)           |
|--|----------------------------|-------------------------------|----------------|--------------------|---------------------|
| Imamine-1,3,5-triazine                   | Derivative 4f <sup>1</sup> | MDA-MB-231<br>(Breast Cancer) | 6.25           | Imatinib           | 35.50               |
| Morpholine-functionalized 1,3,5-triazine | Derivative 11 <sup>2</sup> | SW620<br>(Colorectal Cancer)  | 5.85[1]        | 5-Fluorouracil     | >100[1]             |
| Biguanide-derived 1,3,5-triazine         | Derivative 2c <sup>3</sup> | HCT116<br>(Colorectal Cancer) | 20-27[2][3][4] | Cisplatin          | Comparable[2][3][4] |
| Biguanide-derived 1,3,5-triazine         | Derivative 3c <sup>3</sup> | SW620<br>(Colorectal Cancer)  | 20-27[2][3][4] | Cisplatin          | Comparable[2][3][4] |

<sup>1</sup>N<sup>2</sup>-allyl-6-chloro-N<sup>2</sup>-methyl-N<sup>4</sup>-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine <sup>2</sup>Structure as detailed in the referenced publication <sup>3</sup>o-hydroxyphenyl substituted biguanide-derived 1,3,5-triazines

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis of the compared 1,3,5-triazinane analogs and the MTT assay used to determine their cytotoxic activity.

## Synthesis of Imamine-1,3,5-triazine Derivatives

The synthesis of imamine-1,3,5-triazine derivatives is achieved through a molecular hybridization strategy coupled with a nucleophilic substitution reaction. The general procedure involves:

- Starting Materials: Commercially available reagents and solvents are used without further purification.

- Reaction Monitoring: Thin-layer chromatography (TLC) on silica gel plates is used to monitor the progress of the reactions.
- Purification: Column chromatography on silica gel is employed for the purification of the final compounds.
- Structural Characterization: The structures of the synthesized compounds are confirmed using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and high-resolution mass spectrometry (HR-MS). Single-crystal X-ray diffraction can be used for definitive structural elucidation.

A specific protocol for a representative compound (4f) involves the reaction of a substituted aniline with a dichlorotriazine intermediate in the presence of a base, followed by substitution with an appropriate amine.

## Synthesis of Morpholine-functionalized 1,3,5-Triazine Derivatives

These derivatives are synthesized using green chemistry principles, employing microwave-assisted and ultrasound-assisted methods.[\[1\]](#) A typical synthesis involves:

- Key Intermediate: The synthesis starts with the preparation of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine.
- Microwave-assisted Synthesis: The key intermediate is reacted with a primary or secondary amine in the presence of sodium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as DMF under microwave irradiation (e.g., 50 W at 150 °C for 2.5 minutes).[\[1\]](#)
- Ultrasound-assisted Synthesis: As a more sustainable alternative, the reaction can be carried out in an aqueous medium with the aid of sonication.
- Purification and Characterization: The final products are purified and characterized using standard analytical techniques including NMR and mass spectrometry.[\[1\]](#)

## Synthesis of Biguanide-derived 1,3,5-Triazine Derivatives

The synthesis of these analogs is based on the condensation of a biguanide with an ester.[\[2\]](#)

- Biguanide Preparation: Metformin hydrochloride can be used directly, while other biguanides like phenylbiguanide hydrochloride can be prepared from the corresponding aniline and dicyandiamide.[\[2\]](#)
- Condensation Reaction: The biguanide hydrochloride is reacted with an appropriate ester (e.g., methyl salicylate for derivative 2c) in the presence of a base such as sodium methoxide in a suitable solvent like methanol. The reaction mixture is typically refluxed for several hours.
- Workup and Purification: After the reaction is complete, the solvent is evaporated, and the residue is worked up, often involving neutralization and extraction. The crude product is then purified by recrystallization or column chromatography.
- Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods (NMR, IR) and mass spectrometry.

## MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 72 hours).
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

## Signaling Pathway and Mechanism of Action

Many of the anticancer 1,3,5-triazinane analogs exert their effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is often dysregulated in cancer.

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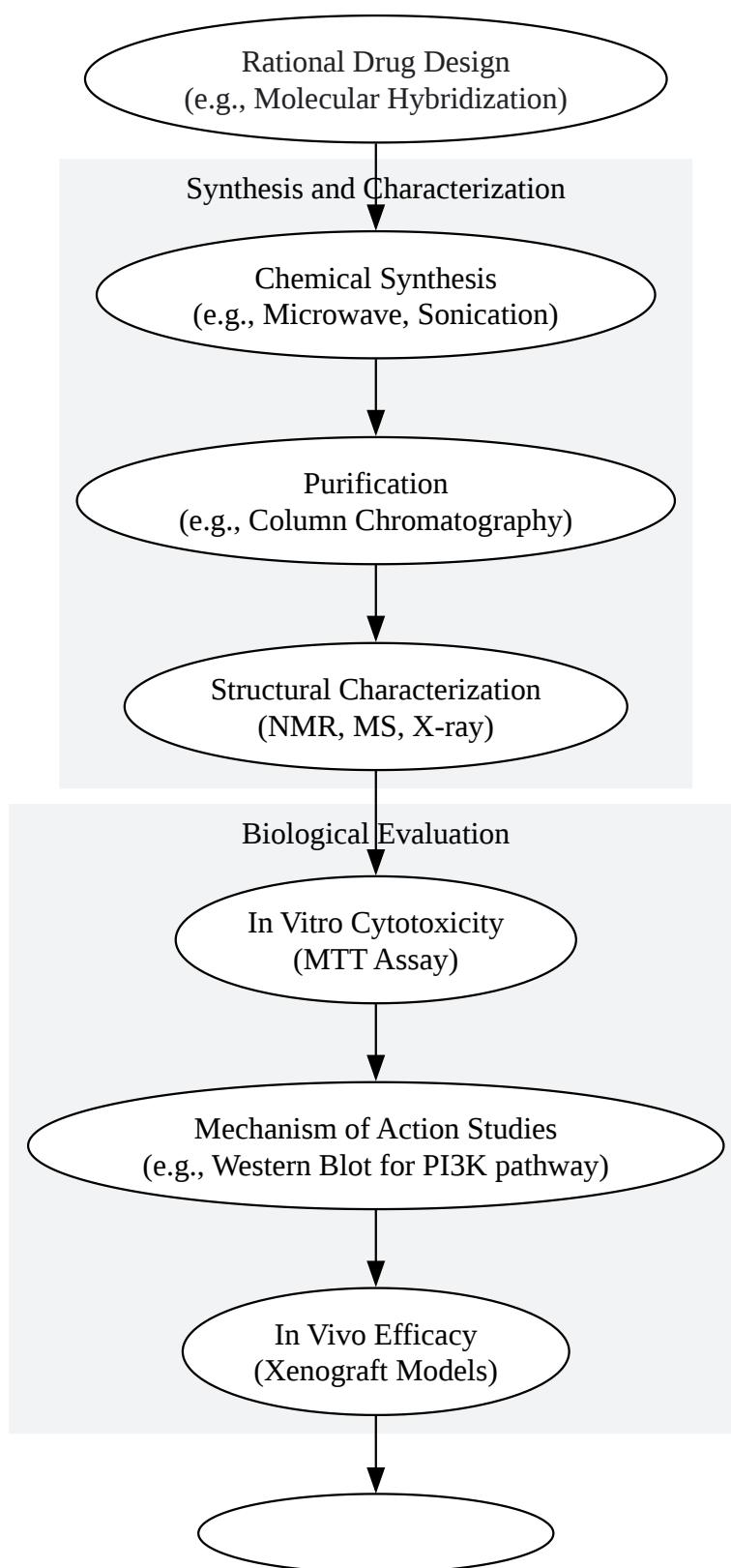
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// Inhibition by Triazinanes Triazinanes -> PI3K [label="Inhibit", color="#EA4335", arrowhead=tee, style=dashed]; } PI3K/Akt/mTOR signaling pathway and its inhibition by 1,3,5-triazinane analogs.

## Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of novel 1,3,5-triazinane analogs as potential anticancer agents is a multi-step process that begins with rational drug design and culminates in preclinical evaluation.

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## Conclusion and Future Directions

The 1,3,5-triazinane scaffold has proven to be a highly fruitful starting point for the development of potent anticancer agents. Analogs incorporating imamine, morpholine, and biguanide moieties have demonstrated significant cytotoxic activity against various cancer cell lines, often through the inhibition of the critical PI3K/Akt/mTOR signaling pathway. The experimental data presented in this guide underscore the potential of these compounds in cancer therapy.

While a wealth of data exists for many derivatives, **1,3,5-Tripropyl-1,3,5-triazinane** remains an understudied member of this important class of molecules. There is a clear need for future research to synthesize and evaluate the biological activity of this compound and its close analogs. Such studies would not only provide valuable data for a more complete comparative analysis but could also lead to the discovery of novel and effective anticancer drug candidates. The detailed protocols and workflows provided herein offer a solid foundation for initiating such investigations.

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